Pt-Dpzm
Overview
Description
The compound “Pt-Dpzm” refers to a platinum complex linked via a 4,4′-dipyrazolylmethane ligandThe platinum center in this compound is known for its ability to form stable complexes, which can be utilized in various chemical reactions and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pt-Dpzm typically involves the reaction of platinum precursors with 4,4′-dipyrazolylmethane under controlled conditions. One common method involves the use of platinum chloride complexes, which react with 4,4′-dipyrazolylmethane in the presence of a suitable solvent, such as dimethylformamide or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pt-Dpzm undergoes various types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: Reduction reactions involve the reduction of the platinum center to a lower oxidation state.
Substitution: This compound can participate in substitution reactions, where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent decomposition of the complex.
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used. These reactions are often performed at room temperature.
Substitution: Ligand substitution reactions can be carried out using various ligands, such as phosphines or amines, under ambient conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while reduction reactions produce lower oxidation state complexes. Substitution reactions result in the formation of new platinum-ligand complexes .
Scientific Research Applications
Pt-Dpzm has a wide range of scientific research applications, including:
Chemistry: this compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: In biological research, this compound is studied for its potential as an anticancer agent.
Medicine: this compound is being investigated for its potential use in chemotherapy.
Mechanism of Action
The mechanism of action of Pt-Dpzm involves its interaction with biological molecules, particularly DNA. The platinum center in this compound can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. The molecular targets of this compound include the DNA double helix and various proteins involved in DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug that forms DNA adducts similar to Pt-Dpzm.
Carboplatin: Another platinum-based drug with a similar mechanism of action but with reduced side effects compared to cisplatin.
Uniqueness of this compound
This compound is unique due to its 4,4′-dipyrazolylmethane ligand, which provides additional stability and reactivity compared to other platinum-based compounds. This ligand allows for the formation of multinuclear platinum complexes, which can enhance the compound’s anticancer activity and reduce the likelihood of resistance development .
Properties
IUPAC Name |
platinum(2+);4-(1H-pyrazol-4-ylmethyl)-1H-pyrazole;tetrachloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8N4.4ClH.2Pt/c2*1(6-2-8-9-3-6)7-4-10-11-5-7;;;;;;/h2*2-5H,1H2,(H,8,9)(H,10,11);4*1H;;/q;;;;;;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUZFSMKMFFYMI-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC2=CNN=C2.C1=C(C=NN1)CC2=CNN=C2.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl4N8Pt2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930896 | |
Record name | Platinum(2+) chloride--4,4'-methylenedi(1H-pyrazole) (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140657-78-9 | |
Record name | Bis(4,4'-dipyrazolylmethane-N,N')-bis(dichloroplatinum II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140657789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum(2+) chloride--4,4'-methylenedi(1H-pyrazole) (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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